2,2-Dimethyl-6-(4,4,4-trifluorobutoxy)-2H-chromene
CAS No.: 223749-70-0
Cat. No.: VC8167105
Molecular Formula: C15H17F3O2
Molecular Weight: 286.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 223749-70-0 |
---|---|
Molecular Formula | C15H17F3O2 |
Molecular Weight | 286.29 g/mol |
IUPAC Name | 2,2-dimethyl-6-(4,4,4-trifluorobutoxy)chromene |
Standard InChI | InChI=1S/C15H17F3O2/c1-14(2)8-6-11-10-12(4-5-13(11)20-14)19-9-3-7-15(16,17)18/h4-6,8,10H,3,7,9H2,1-2H3 |
Standard InChI Key | IAELHYITLRGWSB-UHFFFAOYSA-N |
SMILES | CC1(C=CC2=C(O1)C=CC(=C2)OCCCC(F)(F)F)C |
Canonical SMILES | CC1(C=CC2=C(O1)C=CC(=C2)OCCCC(F)(F)F)C |
Introduction
Chemical and Physical Properties
Structural Characteristics
2,2-Dimethyl-6-(4,4,4-trifluorobutoxy)-2H-chromene features a chromene backbone substituted with a trifluorobutoxy group at the 6-position and two methyl groups at the 2-position. The trifluorobutoxy chain introduces steric bulk and electron-withdrawing properties, influencing reactivity and biological interactions . X-ray crystallography data for analogous chromenes reveal planar benzene rings and twisted pyran conformations, which may enhance binding to hydrophobic enzyme pockets .
Physicochemical Data
Key physical properties include:
Property | Value | Source |
---|---|---|
Melting Point | Not reported | |
Boiling Point | >230°F (predicted) | |
Solubility | Soluble in acetone, DMSO, DCM | |
LogP (Partition Coefficient) | 4.59 | |
TPSA (Topological Surface Area) | 18.46 Ų |
The compound’s high lipophilicity (LogP = 4.59) suggests favorable membrane permeability, a critical factor in drug design . Its solubility in polar aprotic solvents like DMSO aligns with typical chromene derivatives, facilitating in vitro assays .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2,2-dimethyl-6-(4,4,4-trifluorobutoxy)-2H-chromene involves multi-step protocols, often starting from resorcinol or substituted phenols. A representative method includes:
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Alkylation: Reaction of 2,2-dimethyl-6-hydroxy-2H-chromene with 4,4,4-trifluorobutyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
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Purification: Column chromatography using silica gel and ethyl acetate/hexane mixtures .
Alternative approaches leverage catalytic methods, such as copper(II)-mediated cyclization of alkynols with salicylaldehyde derivatives, though yields for fluorinated analogs remain moderate (45–65%) .
Optimization Challenges
The trifluorobutoxy group’s electron-withdrawing nature complicates nucleophilic substitutions, necessitating elevated temperatures (80–100°C) and prolonged reaction times . Recent advances in flow chemistry have improved scalability, reducing side products like dehalogenated byproducts .
Pharmacological Applications
P2Y6 Receptor Antagonism
2,2-Dimethyl-6-(4,4,4-trifluorobutoxy)-2H-chromene exhibits moderate antagonism against the P2Y6 receptor (IC₅₀ ≈ 3–5 μM), a Gq-protein-coupled receptor implicated in neuroinflammation and cancer . Structural analogs with bulkier 6-substituents (e.g., trialkylsilyl-ethynyl groups) show enhanced potency, suggesting the trifluorobutoxy moiety may serve as a starting point for further optimization .
Future Perspectives
Drug Development Opportunities
The compound’s modular structure permits derivatization at the 6-position, enabling combinatorial libraries for high-throughput screening. Priority areas include:
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Oncology: Hybridization with sulfonamide moieties to enhance EGFR inhibition .
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Neurology: Targeting P2Y6 receptors in neurodegenerative diseases .
Environmental and Regulatory Considerations
Despite its promise, the trifluorobutoxy group’s environmental persistence warrants ecotoxicological studies. Regulatory approval will require ADMET profiling, particularly assessing metabolic stability in cytochrome P450 assays .
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